2-Vinylpyridine

Description

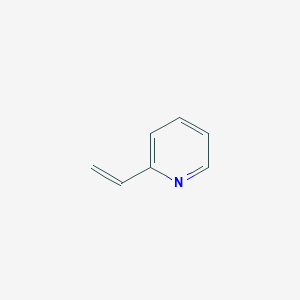

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIGUEBEKRSTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N, Array | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-16-4, 25014-15-7 | |

| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026667 | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

159.5 °C, 159-160 °C | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

The Guide in the 42 °C, 42 °C | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025014157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT4UV4NNKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Vinylpyridine: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Structure, Properties, and Applications of a Versatile Pyridine Derivative

Introduction

2-Vinylpyridine (2-VP) is an organic compound featuring a vinyl group attached to the 2-position of a pyridine ring.[1][2] This colorless to pale yellow liquid possesses a pungent, unpleasant odor and is a critical monomer in the synthesis of specialty polymers and copolymers.[2] Its unique chemical structure, combining the reactivity of a vinyl group with the basicity and coordination capabilities of the pyridine nitrogen, makes it a valuable building block in a diverse range of applications, from industrial materials to pharmaceutical development.[3][4] This guide provides a detailed technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₇N, and its structure consists of a pyridine ring substituted with a -CH=CH₂ group at the alpha position relative to the nitrogen atom.[2] This arrangement significantly influences its chemical behavior and physical properties.

Diagram of this compound's Chemical Structure

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N | [2][5] |

| Molar Mass | 105.14 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, unpleasant | [2][6] |

| Boiling Point | 159-160 °C | [2][4] |

| Melting Point | -50 °C | [1][7] |

| Density | ~0.977 g/cm³ at 20°C | [1][2] |

| Flash Point | 42-46 °C | [2] |

| Water Solubility | Slightly soluble (~27.5 g/L) | [1][2] |

| Solubility in Organic Solvents | Highly soluble in ethanol, ether, acetone | [2] |

| pKa (of conjugate acid) | 4.98 | [1][2] |

| Refractive Index | 1.5495 at 20°C | [2][4] |

| Vapor Pressure | 10 mm Hg at 44.5 °C | [2][8] |

| logP (Octanol-Water Partition Coefficient) | 1.39–1.54 | [2][6] |

Due to its propensity to polymerize, especially when exposed to heat or light, commercial this compound is typically stabilized with an inhibitor like 4-tert-butylcatechol and should be stored under refrigeration.[1][2][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the vinyl protons and the aromatic protons of the pyridine ring.[9][10]

-

¹³C NMR: The carbon NMR spectrum provides distinct peaks for the seven carbon atoms in the molecule, allowing for unambiguous structural confirmation.[3][11]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the C=C stretching of the vinyl group and the aromatic C-N and C=C stretching vibrations of the pyridine ring.[3]

-

Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak corresponding to the molecular weight of the compound.[6][11]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes.[4]

Condensation of 2-Methylpyridine with Formaldehyde

This common method involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde to yield 2-(2-hydroxyethyl)pyridine.[2] This intermediate is then dehydrated at elevated temperatures (150–200 °C) under pressure to form this compound.[1][2] The product is subsequently purified by distillation under reduced pressure.[1][4]

Caption: Synthesis of this compound from 2-Methylpyridine.

Reaction of Acetylene and Acrylonitrile

An alternative synthesis involves the reaction of acetylene with acrylonitrile in the presence of a soluble organic cobalt salt catalyst.[4] This reaction is typically carried out at 150–160°C and under a pressure of 0.7 to 0.8 MPa.[4]

Reactivity and Polymerization

The chemical reactivity of this compound is dominated by its two key functional groups: the vinyl group and the pyridine ring.

Reactions of the Vinyl Group

The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition reactions.[1] For instance, it readily reacts with nucleophiles like methoxide and cyanide.[1]

The most significant reaction of the vinyl group is polymerization. This compound can undergo polymerization via radical, cationic, or anionic initiators to form poly(this compound) (P2VP).[1][7] It can also be copolymerized with a variety of other monomers, including styrene, butadiene, and methyl methacrylate.[1] The resulting polymers and copolymers have a wide range of applications due to the properties imparted by the pyridine moiety.

Anionic Polymerization of this compound: A Step-by-Step Protocol

Anionic polymerization offers excellent control over molecular weight and dispersity. The following is a generalized protocol for the anionic polymerization of this compound.

Materials:

-

This compound (freshly distilled and inhibitor-free)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Argon or nitrogen gas (high purity)

-

Schlenk line and glassware (oven-dried)

-

Methanol (for termination)

Procedure:

-

Purification of Monomer: Remove the inhibitor from commercial this compound by distillation under reduced pressure. Store the purified monomer under an inert atmosphere and at a low temperature.

-

Solvent Preparation: Dry THF by refluxing over sodium/benzophenone until a persistent blue or purple color is obtained, then distill under an inert atmosphere.

-

Reaction Setup: Assemble the reaction flask and other glassware on a Schlenk line. Flame-dry all glassware under vacuum and then fill with inert gas.

-

Initiation: Add the desired amount of anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the calculated amount of n-BuLi initiator dropwise with stirring. A characteristic color change should be observed.

-

Polymerization: Slowly add the purified this compound to the initiator solution via a gas-tight syringe. The reaction is typically exothermic, so maintain the low temperature. The polymerization proceeds rapidly.

-

Termination: After the desired reaction time, terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

-

Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or petroleum ether). Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Reactions of the Pyridine Ring

The nitrogen atom in the pyridine ring is basic and can be protonated by acids. It can also act as a ligand, coordinating with metal ions. This property is exploited in the preparation of various metal complexes and catalysts.

Applications in Research and Drug Development

The unique properties of this compound and its polymers make them valuable in several areas of scientific research and pharmaceutical development.

Polymer Chemistry and Materials Science

-

Tire Cord Adhesives: A major industrial application of this compound is in the production of a terpolymer latex with styrene and butadiene.[1][4] This latex is used as an adhesive to bind tire cords to the rubber matrix, significantly enhancing the durability and performance of tires.[1]

-

Functional Polymers: Poly(this compound) is a pH-responsive polymer.[12][13] The pyridine units can be protonated at low pH, leading to changes in solubility and conformation. This property is utilized in the development of "smart" materials, such as sensors and controlled-release systems.[12][14]

-

Polymer Coatings: Copolymers containing this compound are used in protective coatings for metals.[7][15] The pyridine groups can coordinate to the metal surface, improving adhesion and corrosion resistance.

Drug Delivery Systems

The pH-sensitivity of poly(this compound) makes it an attractive material for drug delivery applications.[12] P2VP-based block copolymers can self-assemble into micelles or polymersomes that can encapsulate hydrophobic drugs.[12][14] In the acidic environment of tumors or endosomes, the protonation of the pyridine units can trigger the disassembly of the nanocarriers and the release of the encapsulated drug.[13][14]

Caption: pH-triggered drug release from a P2VP-based micellar carrier.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds.[1] For example, it is used in the production of the anti-cancer drug Axitinib and the veterinary anthelmintic 2-(2-methoxyethyl)pyridine.[1][3] It is also an impurity in the synthesis of Betahistine.[15]

Biochemical Applications

In biochemical research, this compound is used for the pyridylethylation of cysteine residues in proteins. This modification is often performed prior to protein sequencing to prevent the formation of disulfide bonds and to introduce a chromophore that aids in the detection of the modified amino acid.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[16] It is flammable, toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[16][17] It is also a respiratory irritant and may cause skin sensitization.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential.[16]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.[16]

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge in areas with inadequate ventilation.[16]

Storage:

-

Store in a cool, dark, and well-ventilated area.[16]

-

Store only if stabilized with a polymerization inhibitor.[6] Recommended storage temperature is -20°C.[7]

Conclusion

This compound is a versatile and reactive monomer with a rich chemistry that has led to its application in a wide array of fields. Its ability to form functional polymers with unique properties, particularly pH-responsiveness, has made it a subject of intense research, especially in the areas of advanced materials and drug delivery. For researchers and professionals in these fields, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for harnessing its full potential in the development of innovative technologies and therapeutics.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Grokipedia. (n.d.). This compound.

-

Taylor & Francis Online. (2024, September 3). Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. Retrieved from [Link]

- University of Florida Digital Collections. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. Retrieved from a relevant university digital collection.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ChemicalBook. (2026, January 17). This compound - Safety Data Sheet. Retrieved from a relevant chemical supplier's website.

- ACS Publications. (2016, June 15). Highly Isotactic and High-Molecular-Weight Poly(this compound) by Coordination Polymerization with Yttrium Bis(phenolate) Ether Catalysts. ACS Catalysis.

- ACS Publications. (2003, May 24). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules.

- Environmental Protection Agency. (2025, October 15). This compound Properties. Retrieved from a relevant government agency website.

- Royal Society of Chemistry. (2024, May 11). Theoretical investigations of this compound stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands.

- Google Patents. (n.d.). CN104016905A - Method for preparing this compound.

- Materials Safety Data Sheet. (n.d.). POLY(2-VINYL PYRIDINE). Retrieved from a relevant chemical supplier's website.

-

NIST. (n.d.). Pyridine, 2-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- FUJIFILM Wako Chemicals. (2025, July 1). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.

- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Retrieved from [Link]

- Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from a relevant academic publisher's website.

- ChemicalBook. (n.d.). This compound(100-69-6) 1H NMR spectrum.

- Haz-Map. (n.d.). This compound - Hazardous Agents.

- ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines.

-

ResearchGate. (2020, June 23). (PDF) Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved from [Link]

- ChemicalBook. (2019, November 6). Application of this compound. Retrieved from a relevant chemical supplier's website.

- ACS Publications. (n.d.). Reactive Reinforcement of Polystyrene/Poly(this compound) Interfaces.

- Sigma-Aldrich. (n.d.). This compound 97 100-69-6. Retrieved from a relevant chemical supplier's website.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). Epimerization and NMR Spectra of Poly(this compound). Retrieved from a relevant academic networking site.

- ResearchGate. (2025, August 6). Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles | Request PDF. Retrieved from a relevant academic networking site.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. Pyridine, 2-ethenyl- [webbook.nist.gov]

- 6. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 100-69-6 [chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Vinylpyridine from 2-Methylpyridine

Introduction

2-Vinylpyridine (2-VP), an organic compound with the formula CH₂CHC₅H₄N, is a pivotal monomer and intermediate in the chemical and pharmaceutical industries.[1] As a derivative of pyridine with a vinyl group at the 2-position, it serves as a precursor to specialty polymers and is integral to the production of various pharmaceuticals, dyes, and photographic materials.[1] Notably, it is a key component in the synthesis of the medication Axitinib and in the production of latex terpolymers (styrene-butadiene-vinylpyridine) used as tire-cord binders.[1] Given its high reactivity and propensity for polymerization, understanding its synthesis, handling, and purification is of paramount importance for researchers and drug development professionals.[1][2]

This guide provides a comprehensive examination of the predominant industrial method for synthesizing this compound: the reaction of 2-methylpyridine (also known as 2-picoline) with formaldehyde. We will delve into the reaction mechanism, catalytic strategies, detailed experimental protocols, and critical safety considerations.

Core Synthesis Pathway: From 2-Methylpyridine to this compound

The most established and commercially viable route to this compound involves a two-step process starting from 2-methylpyridine and formaldehyde.[1][2] The synthesis was first reported in 1887, and contemporary methods are refinements of this fundamental approach.[1] The process can be conceptually divided into two distinct chemical transformations:

-

Condensation Reaction: An initial aldol-type condensation between 2-methylpyridine and formaldehyde yields the intermediate alcohol, 2-(2-hydroxyethyl)pyridine.

-

Dehydration Reaction: The subsequent elimination of a water molecule (dehydration) from 2-(2-hydroxyethyl)pyridine produces the final product, this compound.[2][3]

The overall chemical transformation is as follows: CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O[1]

Caption: Overall reaction pathway for the synthesis of this compound.

Mechanistic Insights and Process Parameters

The success of this synthesis hinges on careful control of reaction conditions to maximize the yield of the intermediate and ensure efficient dehydration while minimizing side reactions and polymerization of the final product.

Step 1: Condensation of 2-Methylpyridine and Formaldehyde

This initial step is typically performed under significant pressure and elevated temperatures. The reaction involves the deprotonation of the methyl group of 2-methylpyridine, which is rendered acidic by the electron-withdrawing effect of the pyridine ring's nitrogen atom. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Key Process Parameters:

-

Temperature: The reaction is generally conducted between 150–250 °C.[1][2] One specific industrial process heats the reactants to 160°C.[4][5]

-

Pressure: High pressure is required to maintain the reactants in the liquid phase at the necessary temperatures. Pressures around 0.5 MPa to 9.08 MPa have been reported.[2][4][5]

-

Reactant Ratio: The molar ratio of 2-methylpyridine to formaldehyde is a critical parameter. A common ratio is 1:0.4, with the conversion of 2-methylpyridine kept relatively low (e.g., a single pass yield of 30%) to optimize selectivity and manage the reaction's exothermicity.[2] Unreacted 2-methylpyridine is typically recovered and recycled.[2]

-

Reaction Time: The residence time in a tubular reactor can be controlled to be around 8 minutes.[2] In a batch process within an autoclave, the reaction might be timed for 1 hour.[4][5]

Step 2: Dehydration of 2-(2-Hydroxyethyl)pyridine

The dehydration of the intermediate alcohol is the final step in forming the vinyl group. This elimination reaction is typically catalyzed by a strong base or acid.[3]

Catalysis and Conditions:

-

Base Catalysis: Concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[3] The intermediate is often added slowly to a heated NaOH solution (e.g., 50% concentration at 90°C).[4][5] The base facilitates the removal of a proton, leading to the elimination of water.

-

Acid Catalysis: Sulfuric acid and phosphoric acid can also serve as catalysts for the dehydration.[3]

-

Vapor-Phase Catalysis: Modern, eco-friendly approaches utilize modified zeolite catalysts (such as ZSM-5) in a vapor-phase reaction, which allows for catalyst recycling and reuse.[6] This method is performed at higher temperatures, typically between 200 to 450 °C.[6]

The dehydration and initial purification are often combined. The reaction mixture is distilled, frequently under reduced pressure, which facilitates the removal of water and drives the equilibrium toward the formation of this compound.[1][7]

Data Summary: Representative Reaction Conditions

| Parameter | Step 1: Condensation | Step 2: Dehydration (Base-Catalyzed) |

| Primary Reactants | 2-Methylpyridine, Formaldehyde | 2-(2-Hydroxyethyl)pyridine |

| Catalyst/Reagent | None (thermal) | Sodium Hydroxide (50% aq. solution)[4][5] |

| Temperature | 160 - 250 °C[2][4][5] | 90 - 190 °C[3][4][5] |

| Pressure | 0.5 - 9.08 MPa[2][4][5] | Reduced Pressure (Distillation)[1][3] |

| Typical Duration | 1 hour (batch)[4][5] / 8 min (continuous)[2] | 5 hours (batch)[4][5] |

| Product | 2-(2-Hydroxyethyl)pyridine | Crude this compound |

Detailed Experimental Protocol and Workflow

The following protocol is a synthesized representation based on common industrial practices.[4][5] Researchers must adapt quantities and conditions based on their specific equipment and scale.

Part A: Synthesis of 2-(2-Hydroxyethyl)pyridine

-

Reactor Charging: Charge a high-pressure autoclave with 2-methylpyridine and a 36% aqueous solution of formaldehyde. A weight ratio of 1:0.03 (2-methylpyridine:formaldehyde solution) can be used.[4][5]

-

Reaction Execution: Seal the reactor and begin stirring. Gradually heat the mixture to 160°C. The pressure will rise; maintain it at approximately 0.5 MPa.[4][5]

-

Reaction Time: Hold the reaction at these conditions for 1 hour.[4][5]

-

Cooling and Collection: After the reaction period, cool the reactor and transfer the resulting solution, which contains 2-(2-hydroxyethyl)pyridine along with unreacted 2-methylpyridine, to an intermediate holding vessel.

Part B: Dehydration and Crude Product Isolation

-

Dehydration Setup: In a separate reaction kettle equipped for distillation, charge a 50% aqueous solution of sodium hydroxide.[4][5]

-

Addition of Intermediate: Slowly add the 2-(2-hydroxyethyl)pyridine solution from Part A into the heated sodium hydroxide solution. Maintain the temperature of the dehydration kettle at 90°C.[4][5]

-

Reaction and Distillation: Allow the dehydration to proceed for approximately 5 hours.[4][5] During this time, the this compound product will be formed and can be distilled from the reaction mixture under reduced pressure. Collect fractions boiling in the range of 60-100°C at 90-150 mmHg.[3] This distillate is the crude this compound.

Part C: Purification

-

Washing: Transfer the crude this compound to a washing vessel. Add a concentrated (e.g., 95%) solution of sodium hydroxide to remove acidic impurities and residual water.[4][5] Stir for several hours and then separate the organic layer.

-

Final Distillation: The washed organic layer must be stabilized before final distillation to prevent polymerization. Add a polymerization inhibitor, such as 0.1% 4-tert-butylcatechol (TBC).[1][2]

-

Fractional Distillation: Perform a final fractional distillation under reduced pressure.[1][7] Collect the pure this compound fraction. A product with a purity of >98.5% can be obtained.[4][5]

-

Storage: Store the purified this compound in a cool, dark place, preferably refrigerated at -20°C, in a tightly sealed container containing a polymerization inhibitor.[1][8]

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.[1] Its handling demands a thorough understanding of its chemical properties to prevent accidents and exposure.

Key Hazards:

-

Flammability: It is a flammable liquid with a flash point of 48°C.[1] Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10]

-

Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1][9][10]

-

Corrosivity: It causes severe skin burns and eye damage.[1][9][10] It is also corrosive to the respiratory tract.[9]

-

Spontaneous Polymerization: The compound can polymerize spontaneously, especially when exposed to light or heat.[2] This reaction is exothermic and can lead to a dangerous runaway reaction inside a sealed container. It must be stored with an inhibitor.[1][2]

Recommended Safety Procedures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).[8][9]

-

Hand Protection: Handle with appropriate chemical-resistant gloves. Gloves must be inspected before use.[9][11]

-

Body Protection: Wear protective clothing to prevent skin contact.[12]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory protection apparatus.[8][9]

-

-

Handling and Storage:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Store in a cool, dry, and well-ventilated place, away from heat and light.[8][9] Recommended storage temperature is -20°C.[8]

-

Containers must be kept tightly closed and should be carefully resealed after opening to prevent leakage.[8][9]

-

Use explosion-proof electrical and ventilating equipment. Take measures to prevent the buildup of electrostatic charge.[9][10]

-

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water and seek immediate medical attention.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[8]

-

Conclusion

The synthesis of this compound from 2-methylpyridine and formaldehyde is a well-established industrial process that provides a crucial building block for numerous applications in polymer science and pharmaceuticals. The two-step condensation and dehydration pathway requires careful control over temperature, pressure, and catalysis to achieve high yields and purity. Given the hazardous nature of the final product, adherence to stringent safety protocols during handling, purification, and storage is not merely a recommendation but an absolute necessity for ensuring the safety of laboratory and production personnel. As research continues, greener alternatives, such as vapor-phase catalytic systems, offer promising avenues for more sustainable and efficient production.

References

-

This compound - Wikipedia. [Link]

- US4267329A - Process for preparation of this compound from acetylene and acrylonitrile - Google P

- CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google P

-

Poly(this compound-co-styrene) - Scientific Polymer Products, Inc. [Link]

-

Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap. [Link]

-

Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY - NJ.gov. [Link]

-

This compound | C7H7N | CID 7521 - PubChem. [Link]

- CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google P

-

An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase - Quick Company. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]

- 4. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

- 6. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]

- 7. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. scipoly.com [scipoly.com]

- 12. nj.gov [nj.gov]

2-Vinylpyridine: A Comprehensive Technical Guide for Advanced Research and Drug Development

Introduction

2-Vinylpyridine (2VP), a heterocyclic aromatic compound with the chemical formula C₇H₇N, stands as a cornerstone monomer and versatile intermediate in the fields of polymer chemistry, materials science, and pharmaceutical development. Its unique molecular architecture, featuring a vinyl group appended to a pyridine ring at the 2-position, imparts a rich and tunable reactivity that has been harnessed for a multitude of advanced applications. The electron-withdrawing nature of the pyridine nitrogen activates the vinyl group, making it susceptible to both radical and anionic polymerization, as well as nucleophilic conjugate additions. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in sophisticated drug development workflows, offering field-proven insights for researchers and scientists.

Part 1: Core Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100-69-6 | [1] |

| Molecular Formula | C₇H₇N | [1] |

| Molecular Weight | 105.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.975 g/mL at 25 °C | |

| Boiling Point | 158 °C | [1] |

| Melting Point | -50 °C | [1] |

| Refractive Index | 1.5490 to 1.5510 (20°C, 589 nm) | [3] |

| Solubility | Slightly soluble in water; soluble in dilute acids, alcohols, ketones, esters, and hydrocarbons. | [1] |

| Vapor Pressure | 10 mmHg (44.5 °C) | |

| Inhibitor | Typically stabilized with 0.1 wt. % 4-tert-butylcatechol (TBC) to prevent polymerization. |

Part 2: Synthesis and Manufacturing Insights

Industrially, this compound is primarily synthesized through the condensation of 2-methylpyridine (α-picoline) with formaldehyde, followed by the dehydration of the resulting alcohol intermediate, 2-(2-pyridyl)ethanol.[4] This process is typically conducted under elevated temperatures and pressures. An alternative, greener synthetic route has also been developed utilizing a Wittig reaction in the bio-renewable solvent 2-methyltetrahydrofuran (2-MeTHF), achieving high yields without the need for column chromatography.[2]

Caption: Major reaction pathways of this compound.

Part 4: Applications in Drug Development and Research

The unique properties of this compound and its polymers make them highly valuable in the pharmaceutical industry, from the synthesis of active pharmaceutical ingredients (APIs) to the design of advanced drug delivery vehicles.

Intermediate in API Synthesis

This compound is a key building block in the synthesis of several important drugs.

-

Axitinib: This targeted cancer therapy drug is synthesized via a crucial Heck coupling reaction between this compound and a protected 3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide intermediate. [2][4][5][6]This reaction forms the (E)-stilbene-like core of the Axitinib molecule.

-

Betahistine: this compound is listed as a known impurity and potential starting material for Betahistine, a drug used to treat vertigo. [6]* Other Pharmaceuticals: It is also used in the synthesis of various other compounds, including the veterinary anthelmintic 2-(2-methoxyethyl)pyridine. [4]

pH-Responsive Drug Delivery Systems

The homopolymer P2VP and block copolymers containing P2VP are at the forefront of research into "smart" drug delivery systems. The pyridine nitrogen has a pKa of approximately 5, meaning it becomes protonated and positively charged in acidic environments (like endosomes or the stomach). This charge repulsion causes the polymer to swell or dissolve, triggering the release of an encapsulated drug.

-

Nanomicelles: Amphiphilic block copolymers, such as poly(this compound)-b-poly(ethylene oxide) (P2VP-b-PEO), self-assemble into core-shell nanomicelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs like curcumin and 5-fluorouracil. [7]Upon reaching an acidic environment, the protonation of the P2VP core leads to micelle destabilization and rapid drug release. [7]* Polymersomes: The pH-responsive nature of P2VP blocks can be used to create polymersomes (vesicles formed from block copolymers) that rupture and release their contents at a specific pH. [8]

Part 5: Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol: RAFT Polymerization of this compound

This protocol is adapted from methodologies described for the controlled radical polymerization of vinylpyridines. [8] Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

-

This compound (2VP), inhibitor removed by passing through a column of basic alumina.

-

Azo-bis(isobutyronitrile) (AIBN), recrystallized from methanol.

-

Cumyl dithiobenzoate (CDB) as the RAFT agent.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Nitrogen gas supply.

-

Septa-sealed vials.

Procedure:

-

In a septa-sealed vial, combine CDB (RAFT agent) and AIBN (initiator).

-

Add the purified this compound monomer and anhydrous DMF. The target molecular weight is determined by the [Monomer]/[RAFT Agent] ratio.

-

Seal the vial and deoxygenate the solution by bubbling with dry nitrogen for 20-30 minutes while in an ice bath.

-

Place the sealed vial in a preheated oil bath at 60 °C to initiate polymerization.

-

Allow the reaction to proceed for the desired time (e.g., 4-24 hours, depending on the target conversion).

-

To quench the reaction, cool the vial in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold hexane.

-

Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR for structure confirmation.

Caption: Experimental workflow for RAFT polymerization of 2VP.

Part 6: Characterization Data

Accurate characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The spectrum shows characteristic signals for the vinyl protons and the aromatic protons on the pyridine ring.

-

Vinyl Protons: Three distinct multiplets are typically observed: a doublet of doublets around 6.85 ppm (H on Cα, geminal to the ring), and two doublets around 6.22 ppm and 5.49 ppm (terminal vinyl protons, H on Cβ). [2][9][10] * Pyridine Protons: Signals appear in the aromatic region (7.0-8.6 ppm), with the proton adjacent to the nitrogen (at C6) being the most downfield at ~8.58 ppm. [2][10]* ¹³C NMR (DMSO-d₆):

-

Pyridine Ring: ~155.7, 149.4, 136.9, 122.3, 121.1 ppm. [2] * Vinyl Group: ~136.3 (Cα), 118.1 (Cβ) ppm. [2]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=C Stretch (Vinyl): A characteristic peak is observed around 1623 cm⁻¹. [2]* C=N, C=C Stretch (Pyridine Ring): Strong absorptions are seen in the 1587-1485 cm⁻¹ region. [2]* C-H Bending (Vinyl): Out-of-plane bending vibrations for the vinyl group are also prominent.

Part 7: Safety, Handling, and Storage

This compound is a hazardous material and must be handled with appropriate precautions.

-

Hazards: It is a flammable liquid and vapor. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also corrosive to the respiratory tract. [11]* Polymerization: this compound can polymerize violently, especially if exposed to heat, light, or in the absence of an inhibitor. This can generate a fire or explosion hazard. [12]* Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. [11][13]Take measures to prevent the buildup of electrostatic charge.

-

Storage: Store in a cool, dark, and well-ventilated place, preferably in a freezer at -20°C to maintain quality and prevent polymerization. [11]Ensure the container is tightly sealed. Store only if stabilized with an inhibitor like 4-tert-butylcatechol. Keep separated from strong oxidants and strong acids. [12]* Spills: In case of a spill, evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not allow the product to enter drains. [14]

Conclusion

This compound is a reagent of profound importance in modern chemical and pharmaceutical sciences. Its well-defined reactivity, particularly in controlled polymerization and Michael addition reactions, provides a robust platform for the rational design of advanced materials. For drug development professionals, its role as a key intermediate in API synthesis and as the fundamental building block for pH-responsive drug delivery systems underscores its continued relevance. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

-

Dragostin, O. M., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers (Basel), 12(7), 1450. [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Klumpp, D. A., et al. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. [Link]

-

Ghasemi, H., & Kowsari, E. (2014). Aza-Michael-type addition of amines to this compound and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate. [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH. [Link]

-

Wang, Y., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849-857. [Link]

-

Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679-4681. [Link]

-

NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. ResearchGate. [Link]

-

Lara-Ibeas, M., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. [Link]

- Google Patents. (n.d.).

-

Kennedy, S. H., & Klumpp, D. A. (2017). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. The Journal of Organic Chemistry, 82(19), 10219-10225. [Link]

-

Reddy, K. S., et al. (2024). Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2. ResearchGate. [Link]

-

INCHEM. (n.d.). ICSC 1232 - this compound. INCHEM. [Link]

-

An, Y., et al. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of Colloid and Interface Science, 322(2), 654-659. [Link]

-

Chegg. (2017). Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. Chegg.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, 97%, stabilized 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 7. This compound(100-69-6) IR Spectrum [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chegg.com [chegg.com]

- 10. This compound(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.fr [fishersci.fr]

- 12. ICSC 1232 - this compound [inchem.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: Physical Properties and Handling of 2-Vinylpyridine

Executive Summary

2-Vinylpyridine (2-VP) [CAS: 100-69-6] is a critical reactive monomer and intermediate used extensively in the synthesis of pharmaceuticals (e.g., Betahistine, Axitinib) and smart polymeric drug delivery systems (pH-sensitive micelles). Despite its utility, 2-VP presents significant handling challenges due to its high susceptibility to spontaneous polymerization and oxidative degradation.

This technical guide provides a definitive reference for the physical properties of 2-VP, synthesizing thermodynamic data with field-proven protocols for handling, storage, and purification. It is designed to transition researchers from theoretical data to robust experimental application.

Part 1: Fundamental Physical Properties

The physical constants of 2-VP dictate its behavior in synthesis and purification. The following data aggregates experimental values from standard industrial certificates of analysis and thermodynamic literature.

Table 1: Physicochemical Constants of this compound

| Property | Value | Conditions / Notes |

| Molecular Formula | C₇H₇N | MW: 105.14 g/mol |

| Appearance | Colorless to dark brown liquid | Darkens upon oxidation/polymerization |

| Boiling Point (Standard) | 159–160 °C | @ 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | 79–82 °C | @ 29 mmHg |

| Density | 0.975 – 0.998 g/mL | @ 20–25 °C |

| Refractive Index ( | 1.5490 – 1.5500 | High index indicates aromatic conjugation |

| Flash Point | 46–52 °C | Closed Cup (Flammable) |

| Melting Point | -50 °C | Remains liquid under standard freezer storage |

| Vapor Pressure | ~10 mmHg (1.33 kPa) | @ 44.5 °C |

| Solubility (Water) | ~2.5 g / 100 mL | @ 20 °C (Slightly soluble) |

| Solubility (Organic) | Miscible | Ethanol, Ether, Chloroform, Benzene, Acetone |

| Viscosity | ~1.17 mPa[1][2][3][4][5][6]·s | @ 20 °C |

| pKa | 4.98 | Weak base (Pyridine nitrogen) |

Scientific Insight: The Refractive Index as a Purity Indicator

The refractive index (

Part 2: Stability and Polymerization Kinetics

The defining characteristic of 2-VP is its instability.[4] The vinyl group, activated by the electron-withdrawing pyridine ring, is highly prone to radical polymerization initiated by heat, light, or trace peroxides.

The Role of Inhibitors

Commercial 2-VP is stabilized with 4-tert-butylcatechol (TBC) , typically at concentrations of 100–200 ppm. TBC functions as a radical scavenger. It donates a hydrogen atom to propagation radicals, terminating the chain and forming a stable phenoxy radical.

-

Critical Constraint: TBC requires dissolved oxygen to function effectively. Storing inhibited 2-VP under a complete vacuum or strictly anaerobic conditions for extended periods without refreshing oxygen can paradoxically lead to polymerization if the inhibitor is consumed. However, for uninhibited (purified) monomer, an inert atmosphere (Nitrogen/Argon) is mandatory.

Visualization: Stability Logic and Storage Workflow

The following diagram illustrates the decision logic for storage and handling to prevent "popcorn" polymerization or degradation.

Figure 1: Logic flow for the storage and handling of this compound to mitigate polymerization risks.

Part 3: Advanced Experimental Protocols

To ensure reproducibility in drug development or polymer synthesis, the inhibitor must be removed immediately prior to reaction. Using inhibited monomer will result in unpredictable induction periods and inconsistent molecular weights.

Protocol A: Vacuum Distillation (The Gold Standard)

Objective: Isolate high-purity 2-VP for sensitive kinetic measurements or anionic polymerization. Rationale: Distillation separates the monomer from non-volatile inhibitors (TBC) and oligomers. Reduced pressure is strictly required to keep the boiling temperature below 100°C, preventing thermal polymerization during the purification itself.

Equipment:

-

Short-path distillation head or Vigreux column.

-

Vacuum pump capable of < 30 mmHg.

-

Oil bath with temperature control.

-

Nitrogen bleed (capillary) or magnetic stirrer.

-

Copper wire (optional but recommended: placed in the distillation pot to act as an additional polymerization inhibitor during heating).

Step-by-Step Methodology:

-

Setup: Assemble glassware. Grease joints lightly. Place copper wire in the boiling flask.

-

Vacuum Application: Apply vacuum before heating. Stabilize pressure at 20–30 mmHg.

-

Heating: Slowly ramp oil bath temperature. The bath should be ~20°C higher than the expected boiling point (approx. 100°C bath for 80°C vapor).

-

Collection: Discard the first 5-10% of distillate (fore-run), which may contain water or low-boiling impurities. Collect the main fraction at a steady temperature (e.g., 79–82°C @ 29 mmHg).[7]

-

Storage: Backfill with Nitrogen. Store the purified monomer at -20°C and use within 24 hours .

Protocol B: Flash Alumina Column (Rapid Purification)

Objective: Quick removal of TBC for radical polymerization where ultra-high purity is less critical. Rationale: TBC is a phenol (acidic) and adsorbs strongly to basic alumina. 2-VP (weakly basic) passes through.

Methodology:

-

Pack a glass column with Basic Activated Alumina (Brockmann I).

-

Pass neat 2-VP (or a 50% solution in toluene) through the column under gravity or slight positive pressure.

-

Collect the eluent directly into the reaction vessel.

-

Validation: Add a drop of 1% FeCl₃ solution to a small aliquot of the eluent. If it remains yellow (no color change), TBC is removed. If it turns green/blue/violet, TBC is still present .

Visualization: Purification Decision Matrix

The following diagram outlines the process selection for inhibitor removal.

Figure 2: Decision matrix for selecting the appropriate purification method based on experimental requirements.

Part 4: Applications in Drug Development

Understanding the physical properties of 2-VP is essential for its two primary applications in pharmaceutical sciences:

-

pH-Sensitive Drug Delivery Systems: Poly(this compound) (P2VP) has a pKa of ~5.0. Below pH 5.0 (e.g., in the acidic environment of lysosomes or tumor tissues), the pyridine rings protonate, causing the polymer to transition from hydrophobic to hydrophilic. This property is exploited to create "smart" micelles that release encapsulated hydrophobic drugs (like Doxorubicin) specifically within acidic tumor microenvironments .

-

Synthetic Intermediate: 2-VP serves as a Michael acceptor in organic synthesis. It reacts with nucleophiles to form ethyl-pyridine derivatives. For example, it is a key building block in the synthesis of Betahistine (a histamine agonist) and Axitinib (a tyrosine kinase inhibitor), where the pyridine moiety is crucial for receptor binding .

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet. Retrieved from

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[8] Strategies for removing polymerization inhibitors. Retrieved from

-

National Institutes of Health (PMC). (2017). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Retrieved from

-

ChemicalBook. (2024). This compound Properties and Uses. Retrieved from

Sources

- 1. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. This compound 100-69-6 [mingyuanchemical.com]

- 4. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. China|this compound|2-Ethenylpyridine|Cas 100-69-6|Manufacturer|supplier|factory-Hosea Chem [hoseachem.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Solubility of 2-Vinylpyridine in Organic Solvents: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the solubility characteristics of 2-vinylpyridine in a variety of organic solvents. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond simple miscibility statements to delve into the underlying physicochemical principles, quantitative data where available, and robust experimental protocols for solubility determination. Our focus is on providing actionable insights and methodologies that ensure scientific rigor and reproducibility in your work.

Understanding the Molecular Landscape of this compound and its Interactions

This compound (C₇H₇N) is a heterocyclic aromatic compound with a vinyl group at the 2-position of the pyridine ring. This unique structure dictates its solubility behavior. The pyridine ring, with its nitrogen atom, introduces polarity and the capacity for hydrogen bonding as an acceptor. The vinyl group and the aromatic ring contribute to its nonpolar character, allowing for van der Waals interactions.

The solubility of this compound in a given organic solvent is governed by the balance of these intermolecular forces:

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring leads to favorable interactions with other polar solvent molecules.

-

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents (e.g., alcohols).

-

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with aromatic solvents like benzene and toluene.

-

Van der Waals Forces (London Dispersion Forces): These nonpolar interactions are significant, particularly with nonpolar aliphatic and aromatic solvents.

The interplay of these forces determines the extent to which this compound will dissolve in a particular solvent. The general principle of "like dissolves like" is a useful starting point: polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. However, the dual nature of the this compound molecule allows for significant solubility in a wide range of solvents with varying polarities.

Qualitative and Quantitative Solubility Profile of this compound

Qualitative assessments from various sources consistently describe this compound as being "easily soluble" or "very soluble" in a range of common organic solvents.[1][2] This high solubility is a direct consequence of the favorable intermolecular interactions discussed previously.

| Solvent Class | Representative Solvents | Qualitative Solubility | Intermolecular Interactions |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Very Soluble / Miscible[1] | Hydrogen bonding (N as acceptor), Dipole-dipole |

| Polar Aprotic Solvents | Acetone, Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Very Soluble / Miscible[1] | Dipole-dipole |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Very Soluble / Miscible[2] | π-π stacking, Van der Waals |

| Halogenated Solvents | Chloroform, Dichloromethane | Very Soluble / Miscible[2] | Dipole-dipole, Van der Waals |